molecular formula C12H18O2 B1330691 2-(4-Butoxyphenyl)ethanol CAS No. 27078-63-3

2-(4-Butoxyphenyl)ethanol

Cat. No.: B1330691
CAS No.: 27078-63-3
M. Wt: 194.27 g/mol
InChI Key: OGDHARHCLWPETP-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2. It is characterized by a phenyl ring substituted with a butoxy group at the para position and an ethanol group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-(4-Butoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Safety and Hazards

2-(4-Butoxyphenyl)ethanol can harm the eyes, skin, kidneys, and blood . The level of exposure depends upon the dose, duration, and work being done .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Butoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-butoxyphenyl)acetaldehyde or 2-(4-butoxyphenyl)acetic acid, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound to 2-(4-butoxyphenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

    Oxidation: 2-(4-Butoxyphenyl)acetaldehyde, 2-(4-Butoxyphenyl)acetic acid

    Reduction: 2-(4-Butoxyphenyl)ethane

    Substitution: Various substituted derivatives depending on the reagent used

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butoxyphenyl)ethanol
  • 2-(4-tert-Butylphenyl)ethanol
  • 2-(4-tert-Pentylphenyl)ethanol

Uniqueness

2-(4-Butoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-butoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDHARHCLWPETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324451
Record name 2-(4-Butoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27078-63-3
Record name NSC406766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Butoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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